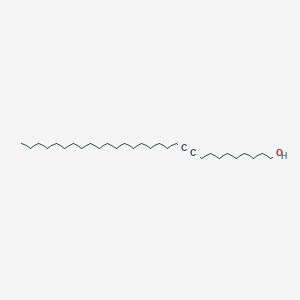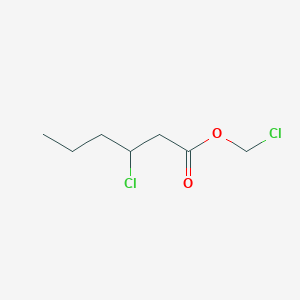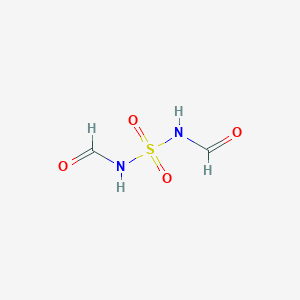
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate is a complex organic compound that features a nitrophenyl group, an azetidinone ring, and a butynoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the reaction of an imine with a ketene.
Introduction of the Butynoate Ester: The butynoate ester can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of an aminophenyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrophenyl group, where nucleophiles can replace the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The azetidinone ring is known to inhibit certain enzymes, while the nitrophenyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)butanoate: Similar structure but with a butanoate ester instead of a butynoate ester.
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)propanoate: Similar structure but with a propanoate ester instead of a butynoate ester.
Uniqueness
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate is unique due to the presence of the butynoate ester, which introduces additional reactivity and potential for further functionalization. The combination of the azetidinone ring and the nitrophenyl group also provides a unique set of chemical properties that can be exploited in various applications.
Properties
CAS No. |
83651-55-2 |
|---|---|
Molecular Formula |
C14H12N2O5 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate |
InChI |
InChI=1S/C14H12N2O5/c17-13-8-11(15-13)2-1-3-14(18)21-9-10-4-6-12(7-5-10)16(19)20/h4-7,11H,2,8-9H2,(H,15,17) |
InChI Key |
PPOXUIUSJDQQIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)CC#CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


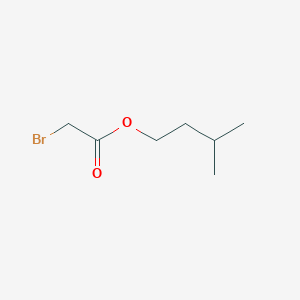
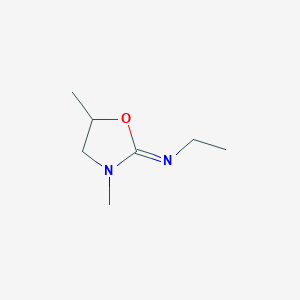
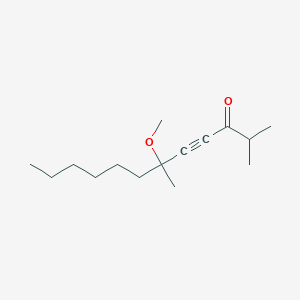
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)
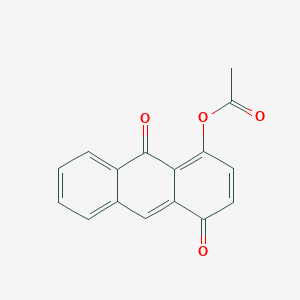
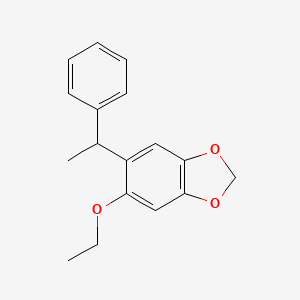
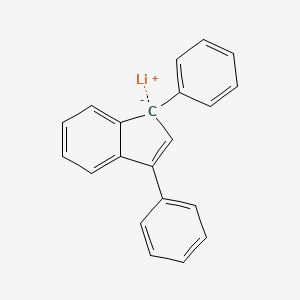
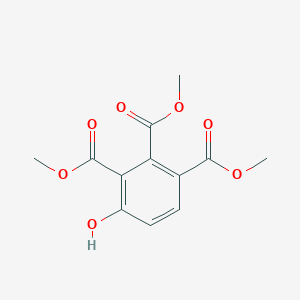
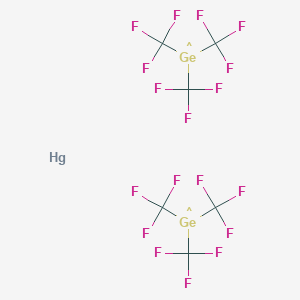
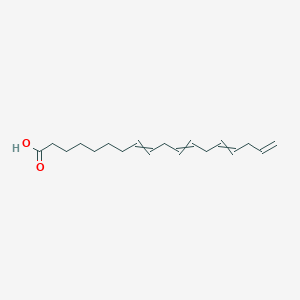
![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
